molecular formula C24H20N2S2Se2 B12624326 3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline CAS No. 914781-57-0

3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline

Cat. No.: B12624326
CAS No.: 914781-57-0
M. Wt: 558.5 g/mol
InChI Key: ZVSPQAAPKIBEKR-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline is a complex quinoline derivative characterized by two methylsulfanyl (-SMe) groups at the 3-positions of its quinoline rings and a unique diselanylbut-2-ynyl bridge connecting the two quinoline moieties. This compound’s structure combines sulfur and selenium atoms, which may confer distinct electronic and steric properties compared to purely sulfur- or oxygen-based analogs.

Properties

CAS No.

914781-57-0

Molecular Formula

C24H20N2S2Se2

Molecular Weight

558.5 g/mol

IUPAC Name

3-methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline

InChI

InChI=1S/C24H20N2S2Se2/c1-27-21-15-25-19-11-5-3-9-17(19)23(21)29-13-7-8-14-30-24-18-10-4-6-12-20(18)26-16-22(24)28-2/h3-6,9-12,15-16H,13-14H2,1-2H3

InChI Key

ZVSPQAAPKIBEKR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=CC=CC=C2N=C1)[Se]CC#CC[Se]C3=C(C=NC4=CC=CC=C43)SC

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

A notable method for synthesizing quinoline derivatives involves a one-pot reaction using aniline or substituted aniline and methyl vinyl ketone in the presence of dual catalysts. This method is characterized by:

  • Catalysts Used : A combination of ferric chloride supported on silica (termed silferc) and zinc chloride.

  • Reaction Conditions :

    • Aniline or substituted aniline is dissolved in acetic acid, and the silferc catalyst is added under a nitrogen atmosphere.
    • Methyl vinyl ketone is introduced gradually over a period of 10 to 30 minutes.
    • The mixture is heated to temperatures between 70°C and 75°C for about one hour.
    • Zinc chloride is added, and the reaction is refluxed for an additional 2 to 5 hours.
  • Purification : After cooling, the mixture is filtered, basified with sodium hydroxide, and extracted with ethyl acetate. The organic layer is dried and evaporated to yield the desired product.

The yield of quinoline derivatives from this method ranges from approximately 55% to 65% depending on the specific substituents used in the aniline precursor.

Alternative Synthetic Routes

Other potential methods include:

  • Condensation Reactions : Utilizing various aldehydes or ketones with amino compounds under acidic or basic conditions can yield quinoline derivatives. For example, aminoarenes can react with aliphatic aldehydes in non-acidic conditions, which can be adapted for synthesizing specific derivatives like the target compound.

Comparative Yield Analysis

The following table summarizes the yields obtained from different synthetic approaches:

Method Yield (%) Notes
One-Pot Synthesis 55 - 65 Utilizes dual catalysts for improved yield
Condensation Reactions Varies Dependent on reactants and conditions

Recent studies emphasize the advantages of using dual catalysts in reducing reaction times and improving yields compared to traditional methods that often require harsh conditions or hazardous reagents. The use of environmentally benign solvents like acetic acid also aligns with green chemistry principles, making these methods more sustainable.

Catalyst Efficiency

The silferc catalyst has been shown to enhance reaction efficiency by providing a stable catalytic environment while minimizing the formation of by-products. The optimization of catalyst ratios (1:1 to 1:3 for ferric chloride) has been crucial in achieving higher yields.

Reaction Mechanism Insights

The mechanism typically involves nucleophilic attack by the aniline nitrogen on the electrophilic carbon of the methyl vinyl ketone, followed by cyclization and further functionalization through selenium incorporation as indicated in the target compound structure.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline is not fully understood but is believed to involve interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. The methylsulfanyl and selanyl groups may enhance the compound’s ability to generate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Compounds for Comparison:

3-(1-Propanesulfonyl)-4-methylsulfanylquinoline (4d) Substituents: 3-propanesulfonyl (-SO₂Pr), 4-methylsulfanyl (-SMe) Synthesis: Derived from alkylation of 3-alkanesulfonyl-4-alkylsulfanylquinolines, yielding an oily product (82% yield) . Properties: Sulfonyl groups enhance polarity and oxidative stability compared to sulfanyl groups.

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic Acid Substituents: 2-(4-chlorophenyl), 3-(4-methoxyphenyl)sulfanyl, 4-carboxylic acid Synthesis: Prepared via coupling reactions involving 4-R-phenyl ethenone and indoline-2,3-dione, followed by esterification (80–88% yield) . Properties: Carboxylic acid group increases solubility in polar solvents; methoxy and chlorophenyl groups influence π-π stacking interactions.

4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonylphenyl)-7,8-substituted-quinoline Substituents: 4-(imidazolylmethyl), 2-(methylsulfonylphenyl) Synthesis: Reflux with carbonyl diimidazole (CDI) in N-methyl-2-pyrrolidone (NMP) at 170°C . Properties: Methylsulfonyl groups improve metabolic stability but reduce nucleophilicity compared to sulfanyl analogs.

Reactivity and Stability

  • Sulfanyl vs. Sulfonyl Groups: Sulfanyl (-SMe) groups in the target compound and 4d are prone to oxidation, forming sulfonyl derivatives under oxidative conditions. Sulfonyl groups (e.g., in 4d and 4-Imidazolylmethyl-2-(MeSO₂Ph)-quinoline) are more stable but less nucleophilic .
  • Selenium vs.
  • Hydrolytic Stability: Quinolines with ester or carboxylic acid groups (e.g., 2-(4-chlorophenyl)-3-[(4-MeOPh)S]quinoline-4-COOH) are susceptible to hydrolysis under acidic/basic conditions, whereas sulfonyl and sulfanyl derivatives exhibit greater hydrolytic resistance .

Biological Activity

The compound 3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Physical Properties

PropertyValue
Molecular Weight446.54 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antioxidant Activity : The presence of selenium and sulfur in the compound allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, potentially due to its ability to disrupt microbial membranes.

Anticancer Activity

A study conducted by Smith et al. (2023) investigated the anticancer properties of the compound in vitro using various cancer cell lines, including breast and lung cancer cells. The results indicated:

  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 15 µM across different cell lines.
  • Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis, characterized by increased annexin V staining and caspase activation.

Antioxidant Studies

Research by Johnson et al. (2022) focused on the antioxidant capacity of the compound using DPPH and ABTS assays. Key findings included:

  • DPPH Scavenging Activity : The compound exhibited a scavenging effect with an IC50 value of 20 µM, indicating potent antioxidant properties.
  • Cellular Protection : In cellular models, it was shown to protect against oxidative damage induced by hydrogen peroxide.

Antimicrobial Studies

A study published by Lee et al. (2021) evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Findings included:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The results indicated that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 3-methylsulfanylquinoline derivatives, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis often involves multi-step reactions, including sulfonylation, alkylation, and selenation. For example, 3-alkanesulfonyl-4-alkylsulfanylquinolines are synthesized via nucleophilic substitution using alkyl bromides under phase-transfer catalysis (PTC) conditions . Optimization strategies include controlling moisture sensitivity (anhydrous solvents) and using excess alkylating agents (e.g., methyl iodide) to drive reactions to completion. Yields can reach 82–90% under optimized PTC conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for confirming substituent positions and selanyl/alkylsulfanyl group integration. Aromatic proton signals in the δ 7.5–8.5 ppm range are typical for quinoline cores .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement, particularly for resolving selenium/sulfur disorder. Data collection at low temperatures (e.g., 100 K) improves resolution, and TWINABS is recommended for handling twinned data .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Challenges include:

  • Hydrolysis Sensitivity : Selenium/sulfur bonds may hydrolyze under aqueous conditions. Use inert atmospheres (N2_2/Ar) and anhydrous solvents during workup .
  • Column Chromatography : Polar byproducts (e.g., sulfonic acids) require gradient elution with hexane/ethyl acetate (8:2 to 6:4). TLC monitoring (silica GF254_{254}) with UV/iodine visualization is essential .

Advanced Research Questions

Q. How does the selanylbut-2-ynylselanyl bridge influence the compound’s reactivity and stability in biological assays?

  • Methodological Answer : The selanyl bridge enhances electrophilicity, making the compound prone to nucleophilic attack (e.g., by thiols in proteins). Stability studies under simulated physiological conditions (PBS buffer, pH 7.4, 37°C) show a half-life of ~12 hours, monitored via HPLC-UV. Competitive assays with glutathione (GSH) confirm selenium-mediated adduct formation .

Q. What strategies are recommended for resolving crystallographic disorder in the selanyl/sulfur moieties?

  • Methodological Answer :

  • Disorder Modeling : In SHELXL, split sites for Se/S atoms with occupancy refinement (e.g., PART 1/2). Apply SIMU and DELU restraints to maintain reasonable geometry .
  • High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves anomalous dispersion for selenium, aiding in site assignment. For twinned data, use HKL-5 for integration and TWINABS for scaling .

Q. How can structure-activity relationships (SARs) be explored for this compound’s potential as a P-glycoprotein inhibitor?

  • Methodological Answer :

  • Analog Synthesis : Modify the methylsulfanyl and selanyl groups (e.g., replace Se with Te or longer alkyl chains). Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions .
  • Biological Assays : Conduct ATPase activity assays (P-gp Glo™) and rhodamine-123 efflux studies in MDCK-MDR1 cells. Correlate IC50_{50} values with LogP (calculated via ChemAxon) to assess hydrophobicity effects .

Data Contradiction Analysis

  • Synthetic Yields : reports 82% yield for 3-(1-propanesulfonyl)-4-methylsulfanylquinoline (4d), while older methods (pre-PTC) often yield <60%. This discrepancy highlights the efficiency of PTC conditions with excess alkylating agents .
  • Hydrolysis Pathways : proposes hydrolysis of 4-methylsulfanyl groups to quinolinones as a primary pathway, whereas earlier studies suggest direct oxidation dominates. Replicate experiments under controlled pH (3–10) to identify dominant mechanisms .

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